molecular formula C12H13NO4 B3046986 Benzaldehyde, 3-(cyclopentyloxy)-4-nitro- CAS No. 133332-19-1

Benzaldehyde, 3-(cyclopentyloxy)-4-nitro-

Cat. No.: B3046986
CAS No.: 133332-19-1
M. Wt: 235.24 g/mol
InChI Key: XNYZREOCKUKFCP-UHFFFAOYSA-N
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Description

Benzaldehyde, 3-(cyclopentyloxy)-4-nitro- is an aromatic aldehyde derivative featuring a benzene ring substituted with a cyclopentyloxy group (-O-C₅H₉) at position 3 and a nitro group (-NO₂) at position 4. The aldehyde functional group at position 1 confers reactivity typical of benzaldehydes, enabling participation in condensation, nucleophilic addition, and oxidation reactions. The cyclopentyloxy group introduces steric bulk and moderate lipophilicity, while the nitro group acts as a strong electron-withdrawing substituent, directing further electrophilic substitution to specific ring positions.

Properties

IUPAC Name

3-cyclopentyloxy-4-nitrobenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c14-8-9-5-6-11(13(15)16)12(7-9)17-10-3-1-2-4-10/h5-8,10H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNYZREOCKUKFCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=C(C=CC(=C2)C=O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10567593
Record name 3-(Cyclopentyloxy)-4-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10567593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133332-19-1
Record name 3-(Cyclopentyloxy)-4-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10567593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzaldehyde, 3-(cyclopentyloxy)-4-nitro- typically involves the introduction of the cyclopentyloxy and nitro groups onto the benzaldehyde core. One common method is the nitration of 3-(cyclopentyloxy)benzaldehyde using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure selective nitration at the 4-position.

Industrial Production Methods

Industrial production of Benzaldehyde, 3-(cyclopentyloxy)-4-nitro- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Benzaldehyde, 3-(cyclopentyloxy)-4-nitro- undergoes several types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: 3-(cyclopentyloxy)-4-nitrobenzoic acid.

    Reduction: 3-(cyclopentyloxy)-4-aminobenzaldehyde.

    Substitution: Various halogenated or sulfonated derivatives depending on the substituent introduced.

Scientific Research Applications

Benzaldehyde, 3-(cyclopentyloxy)-4-nitro- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Benzaldehyde, 3-(cyclopentyloxy)-4-nitro- involves its interaction with specific molecular targets and pathways. The nitro group can undergo redox reactions, generating reactive intermediates that can interact with cellular components. Additionally, the aldehyde group can form covalent bonds with nucleophilic sites in biomolecules, potentially leading to biological effects.

Comparison with Similar Compounds

Research Findings and Data Gaps

While direct studies on 3-(cyclopentyloxy)-4-nitrobenzaldehyde are absent, its analogs suggest:

  • Synthesis Route : Likely involves nitration of 3-cyclopentyloxybenzaldehyde or nucleophilic substitution on 4-nitrobenzaldehyde derivatives.

Biological Activity

Benzaldehyde, 3-(cyclopentyloxy)-4-nitro- is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article will explore its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

Target of Action
The primary target of Benzaldehyde, 3-(cyclopentyloxy)-4-nitro- is the cellular antioxidation systems. It interacts with these systems by destabilizing cellular redox homeostasis, which can lead to oxidative stress within cells.

Mode of Action
The compound's mode of action involves the inhibition of fungal growth through its effects on oxidative stress-response pathways. This suggests that it may serve as a potential antifungal agent by disrupting the balance of reactive oxygen species (ROS) in target organisms.

Pharmacokinetics

Benzaldehyde, 3-(cyclopentyloxy)-4-nitro- exhibits rapid distribution in biological systems, particularly in blood and kidneys. It is excreted quickly, primarily via urine. This rapid pharmacokinetic profile may enhance its effectiveness as a therapeutic agent.

Antimicrobial Properties

Research indicates that Benzaldehyde, 3-(cyclopentyloxy)-4-nitro- has significant antimicrobial properties. It has been investigated for its efficacy against various bacterial and fungal strains. The compound demonstrated effective inhibition of fungal growth, making it a candidate for further studies in antifungal drug development .

Antitumor Activity

In addition to its antimicrobial properties, there is emerging evidence suggesting that this compound may possess antitumor activity. Nitro-substituted benzaldehydes have shown promise in inhibiting cancer cell proliferation and could potentially be developed into anticancer drugs .

Study on Antifungal Activity

A study focused on the antifungal properties of nitro-substituted benzaldehydes found that compounds similar to Benzaldehyde, 3-(cyclopentyloxy)-4-nitro- exhibited potent activity against Candida albicans and Aspergillus niger. The study highlighted that the presence of the nitro group was crucial for enhancing antifungal activity .

Antitumor Research

Another research effort explored the antitumor potential of various nitro-substituted benzaldehydes. The findings indicated that these compounds could inhibit key enzymes involved in cancer progression, such as COX-2 and iNOS. This positions Benzaldehyde, 3-(cyclopentyloxy)-4-nitro- within a promising class of compounds for cancer therapy .

Summary Table of Biological Activities

Biological Activity Description References
AntimicrobialEffective against various bacterial and fungal strains,
AntifungalInhibits growth of Candida albicans and Aspergillus niger
AntitumorInhibits enzymes related to cancer progression (e.g., COX-2) ,

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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